4,4,5,5-Tetraphenyl-1,3-dioxolane
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Overview
Description
4,4,5,5-Tetraphenyl-1,3-dioxolane is an organic compound with the molecular formula C27H22O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetraphenyl-1,3-dioxolane can be synthesized through the reaction of benzoin with benzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
The scalability of the reaction is facilitated by the availability of benzoin and benzaldehyde as starting materials .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetraphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
4,4,5,5-Tetraphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetraphenyl-1,3-dioxolane involves its interaction with molecular targets through its phenyl rings and dioxolane ring. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in stereoselective reactions, making it a valuable tool in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3-dioxolane
- 2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- 1,2,3,4-Tetraphenyl-1,3-butadiene
Uniqueness
4,4,5,5-Tetraphenyl-1,3-dioxolane is unique due to its high stability and ability to form stable complexes with metal ions. Its structural properties make it distinct from other dioxolane derivatives, providing unique reactivity and applications in various fields .
Properties
CAS No. |
13644-16-1 |
---|---|
Molecular Formula |
C27H22O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4,4,5,5-tetraphenyl-1,3-dioxolane |
InChI |
InChI=1S/C27H22O2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)27(29-21-28-26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
ZSGIDXIIKOCLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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